molecular formula C12H11N5O B1519102 5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-52-3

5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1519102
CAS No.: 1105189-52-3
M. Wt: 241.25 g/mol
InChI Key: ISBVKEUKRZYSQV-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1105189-52-3) is a pyrazolopyrimidinone derivative with a molecular formula of C₁₂H₁₁N₅O and a molecular weight of 241.25 g/mol. This compound belongs to a class of heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and psychotropic effects . Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 1 and an amino group at position 3. These substituents influence its physicochemical properties and biological interactions, distinguishing it from analogues with varying substituents .

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVKEUKRZYSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148830
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-52-3
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, notably protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound acts as an inhibitor of specific protein kinases, thereby modulating signaling pathways that are critical for cellular functions. These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, the compound can disrupt the signaling pathways that promote cell proliferation, thereby exerting anti-proliferative effects on cancer cells . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall therapeutic outcome. Understanding these metabolic pathways is vital for optimizing the compound’s use in clinical settings.

Transport and Distribution

The transport and distribution of 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to reach and maintain effective concentrations at the site of action is crucial for its biological activity.

Subcellular Localization

The subcellular localization of 5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, with the CAS number 1105189-52-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory effects, potential anticancer properties, and enzyme inhibition capabilities.

  • Molecular Formula : C₁₂H₁₁N₅O
  • Molecular Weight : 241.25 g/mol
  • IUPAC Name : 5-amino-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Purity : 95% .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The pyrazolo[3,4-d]pyrimidine core is known for its ability to inhibit specific kinases and enzymes involved in inflammatory pathways and cancer progression.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB) and other pro-inflammatory cytokines in cell-based assays. For instance, in a study examining related pyrazolo compounds, derivatives exhibited significant inhibition of lipopolysaccharide (LPS)-induced NF-kB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 µM .

Anticancer Potential

The anticancer activity of this compound has been explored through various preclinical studies. The compound has been implicated in the inhibition of cancer cell proliferation through its effects on cell cycle regulation and apoptosis pathways. Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of certain kinases linked to tumor growth .

Enzyme Inhibition

This compound has shown promise as an inhibitor of several key enzymes involved in inflammatory responses and cancer progression. Notably, it has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation . The binding affinity and selectivity for these targets suggest that modifications to the pyrazolo scaffold could enhance its therapeutic efficacy.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NF-kB activation
AnticancerInhibition of cell proliferation
Enzyme inhibitionSelective inhibition of p38 MAP kinase

Case Study: Anti-inflammatory Effects

In a controlled study, derivatives of pyrazolo compounds were tested for their ability to reduce inflammation markers in vitro. Results demonstrated that compounds with structural similarities to this compound significantly reduced TNF-alpha levels in macrophages stimulated by LPS .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of pyrazolo[3,4-d]pyrimidines revealed that these compounds induced apoptosis in various cancer cell lines by activating caspase pathways. The specific compound was noted for its ability to disrupt cell cycle progression at the G2/M checkpoint .

Chemical Reactions Analysis

Alkylation and Functionalization

The 5-amino group in the pyrazolo[3,4-d]pyrimidin-4-one scaffold is reactive and can undergo alkylation or acylation. For example:

  • Alkylation : Reaction with methyl iodide or propargyl bromide in dimethylformamide (DMF) under phase-transfer catalysis introduces alkyl groups at the amino position .

  • Thioglycosylation : Derivatives with thioglycoside moieties (e.g., compound 14 in ) demonstrate enhanced biological activity, suggesting potential for similar modifications in the target compound.

Solvent and Temperature Effects

Optimization studies for related pyrazolo[3,4-d]pyrimidin-4-ones reveal :

EntrySolventTemperature (°C)Time (min)Yield (%)
8EtOH1604575
9EtOH1605583
10EtOH1606575

Ethanol at 160°C for 55 minutes maximizes yield due to efficient heat transfer and solvent stability under microwave conditions .

Substituent Compatibility

The reaction tolerates diverse primary amines, including:

  • Aromatic amines (e.g., aniline, 4-methylaniline)

  • Aliphatic amines (e.g., benzylamine)

For example:

AmineProduct Substituent (Position 5)Yield (%)
BenzylamineBenzyl83
4-Methylaniline4-Methylphenyl60–70*

*Extrapolated from analogous reactions .

X-ray Crystallography

Crystallographic studies of related compounds (e.g., 4d and 4p in ) confirm:

  • Planarity of the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Out-of-plane orientation of the aryl substituent at position 5, minimizing steric clashes with the carbonyl group .

DFT Calculations

Density Functional Theory (DFT) analyses using the B3LYP/6-311++G(d,p) basis set validate:

  • Bond lengths (e.g., C–N: ~1.34 Å) and angles consistent with experimental data .

  • Intermolecular interactions (e.g., hydrogen bonding with ASN A722 in biological targets) .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of pyrazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Key Structural Features Biological Activity References
Target Compound 1: 4-methylphenyl; 5: NH₂ Polar amino group, lipophilic aryl Under investigation
Allopurinol 1: H; 4: O; 7: H Unsubstituted core; metabolite analog Antigout (xanthine oxidase inhibitor)
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl 1: Ph; 3,6: CH₃; 5: NO₂-benzylidene Electron-withdrawing nitro group Antitumor (IC₅₀ = 11 µM)
1-(4-Methoxyphenyl)-N-alkyl derivatives 1: 4-OCH₃Ph; 5: alkyl Methoxy group enhances CNS penetration Anticonvulsant, anxiolytic
5-(4-Bromobenzyl)-1-(2-methylphenyl) 1: 2-MePh; 5: 4-Br-benzyl Halogenated benzyl group Not reported (structural intermediate)
4-Chloro-6-(chloromethyl)-1-methyl 1: CH₃; 4: Cl; 6: CH₂Cl Electrophilic chlorides for further synthesis Intermediate for bioactive derivatives

Key Observations:

  • Aryl Substituents (Position 1): The 4-methylphenyl group balances lipophilicity and steric bulk, contrasting with the 4-methoxyphenyl group in anticonvulsant derivatives, which improves blood-brain barrier penetration .
  • Halogenation: Chloro or bromo substituents (e.g., in ) increase molecular weight and hydrophobicity, favoring membrane permeability but reducing solubility.
Antitumor Activity:
  • The 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivative exhibits potent antitumor activity (IC₅₀ = 11 µM against MCF-7 cells), attributed to the electron-withdrawing nitro group enhancing DNA intercalation .
  • The target compound’s amino group may favor interactions with kinase ATP-binding sites, though specific data are lacking .
CNS Activity:
  • 1-(4-Methoxyphenyl)-N-alkyl derivatives show anticonvulsant and anxiolytic effects (Ra ≥ 0.50 in PASS prediction), linked to the 4-methoxyphenyl group’s CNS bioavailability .
Antimicrobial Activity:
  • Quinoline-linked pyrazolopyrimidinones (e.g., ) demonstrate moderate antibacterial activity, suggesting the amino group’s role in disrupting microbial enzymes.

Physicochemical Properties

Property Target Compound 4-Chloro-6-(chloromethyl)-1-methyl 5-(4-Bromobenzyl)-1-(2-methylphenyl)
Molecular Weight (g/mol) 241.25 218.64 395.26
LogP (Predicted) ~2.1 ~2.8 ~4.0
Solubility Moderate Low Very low
  • The target compound’s lower molecular weight and moderate logP suggest better aqueous solubility than halogenated analogues, favoring oral bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Stage 1: Preparation of 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediates.
  • Stage 2: Cyclization of these intermediates to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.

This approach is well-documented for various aryl substituents, including 4-methylphenyl, which is the aryl group of interest here.

Preparation of the Intermediate: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

The intermediate is synthesized by reacting the corresponding arylhydrazine hydrochloride (4-methylphenylhydrazine hydrochloride) with ethyl 2-ethoxymethylene cyanoacetate. This reaction yields the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate intermediate.

Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one Core

The key cyclization step involves heating the intermediate in formamide at elevated temperature (approximately 120°C) for an extended period (around 48 hours). This promotes ring closure, forming the pyrazolo[3,4-d]pyrimidin-4-one core with the 5-amino substituent intact.

  • The reaction mixture is then cooled, and the product is isolated by precipitation, filtration, and drying.
  • The product can be purified by crystallization from isopropanol.

N-Alkylation at the 5-Position

Selective N-alkylation at the nitrogen atom in the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one ring is achieved by reacting the core compound with alkyl halides in the presence of sodium bicarbonate in dimethylformamide (DMF) solvent at about 70°C for 5 hours.

  • This reaction is selective for the N-5 position over O-alkylation at position 4.
  • The reaction yields N-alkylated derivatives, which can be isolated by precipitation and crystallization.

Alternative One-Pot Microwave-Assisted Synthesis

A more recent and efficient method involves a three-component, one-pot microwave-assisted synthesis:

  • Reactants: methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines (including anilines).
  • Conditions: Controlled microwave irradiation.
  • Outcome: Rapid formation of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones with good selectivity and yields.
  • Advantages: Short reaction times, step economy, and chromatography-free isolation.

This method can be adapted for the preparation of 5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one by selecting appropriate amines and pyrazole derivatives.

Detailed Data Table: Synthesis Parameters and Yields

Step Reaction Components Conditions Yield (%) Notes
1 4-Methylphenylhydrazine hydrochloride + ethyl 2-ethoxymethylene cyanoacetate Room temperature, solvent as per protocol ~85-90 Formation of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
2 Intermediate + formamide 120°C, 48 hours ~85-90 Cyclization to pyrazolo[3,4-d]pyrimidin-4-one core
3 Pyrazolo[3,4-d]pyrimidin-4-one + alkyl halide + NaHCO3 in DMF 70°C, 5 hours 78-85 Selective N-alkylation at 5-position
Alternative Methyl 5-aminopyrazole-4-carboxylate + trimethyl orthoformate + primary amine Microwave irradiation, short time Variable (generally high) One-pot synthesis, chromatography-free isolation

Research Findings and Analysis

  • Selectivity: Alkylation occurs selectively at the nitrogen atom in position 5 of the pyrazolo[3,4-d]pyrimidin-4-one ring, avoiding O-alkylation at position 4, when using DMF and sodium bicarbonate as base.
  • Yield and Purity: The multi-step synthesis yields the target compound in high purity, confirmed by NMR and mass spectrometry.
  • Microwave-Assisted Synthesis: The one-pot microwave method offers a more efficient and environmentally friendly alternative with reduced reaction times and simplified purification.
  • Structural Confirmation: NMR spectroscopy and X-ray crystallography have been employed to confirm the structure of synthesized compounds, including the position of substitution and ring closure.
  • Computational Support: Density Functional Theory (DFT) calculations have been used to model geometrical parameters and support the understanding of intermolecular interactions in these compounds.

Q & A

Q. Methodological Considerations :

  • Solvent choice (e.g., acetonitrile, dichloromethane) impacts reaction efficiency.
  • Temperature control (reflux vs. room temperature) influences substitution patterns.

How is structural characterization performed for this compound and its derivatives?

Basic
Characterization relies on spectroscopic and analytical techniques:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations .
  • ¹H NMR : Distinguishes aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrazolo-pyrimidine core protons .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Tip : For ambiguous spectral data, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

How can solubility be optimized for in vitro assays?

Basic
Solubility challenges arise due to the compound’s hydrophobic aromatic core. Strategies include:

  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility .
  • Salt formation : Protonate the amino group with HCl to form water-soluble salts.
  • Structural modifications : Introduce polar substituents (e.g., hydroxyl, carboxyl) on the phenyl ring .

Reference Table : Solubility Trends in Analogous Compounds (Adapted from )

SubstituentSolubility in Water (mg/mL)
1-Acetyl derivative1093
1-Benzoyl derivative2724

How can reaction conditions be optimized to improve synthesis yields?

Advanced
Yield optimization involves systematic variation of parameters:

  • Temperature : Higher temperatures (reflux) accelerate reactions but may promote side products. Lower temperatures favor selectivity .
  • Catalysts : Triethylamine enhances nucleophilicity in amide couplings .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may complicate purification .

Case Study : A 15% yield increase was achieved by replacing acetonitrile with DMF in benzamide coupling reactions .

How are structure-activity relationship (SAR) studies designed for bioactivity optimization?

Advanced
SAR studies focus on modifying substituents to enhance target binding:

  • Aryl modifications : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to improve kinase inhibition .
  • Core substitutions : Introduce fluorine at position 5 to boost metabolic stability .
  • Bioassay design : Use enzyme-linked assays (e.g., kinase inhibition) and cell viability tests (MTT assay) to quantify activity .

Key Finding : Fluorinated analogs exhibit 2–3× higher potency against cancer cell lines compared to non-fluorinated derivatives .

What experimental designs are suitable for assessing environmental impact?

Advanced
Environmental persistence studies follow a tiered approach:

Laboratory analysis : Measure hydrolysis rates (pH 4–9), photodegradation (UV exposure), and soil adsorption coefficients (Kₐ) .

Field monitoring : Quantify bioaccumulation in aquatic organisms and degradation products in soil/water .

Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or zebrafish models .

Design Example : A randomized block design with split-split plots was used to evaluate contaminant distribution across environmental compartments .

How are contradictions in spectral data resolved during derivative synthesis?

Advanced
Discrepancies in NMR/IR data often arise from:

  • Regioisomer formation : Use NOESY NMR to confirm substitution patterns .
  • Impurity interference : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
  • Dynamic effects : Variable-temperature NMR resolves conformational ambiguities (e.g., rotamers) .

Case Study : A ¹H NMR signal at δ 2.5 ppm, initially attributed to a methyl group, was reassigned to a solvent artifact after re-purification .

How does this compound compare to halogenated analogs in stability and reactivity?

Advanced
Halogenation (e.g., Cl, F) alters physicochemical and biological properties:

  • Stability : Chlorinated derivatives exhibit longer half-lives in plasma due to reduced CYP450 metabolism .
  • Reactivity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase ATP pockets) .

Q. Comparative Data :

Property4-Methylphenyl Derivative3-Chlorophenyl Analog
LogP2.12.8
IC₅₀ (Kinase Inhibition)120 nM45 nM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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